![molecular formula C22H25NO3 B14239513 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide CAS No. 551963-75-8](/img/structure/B14239513.png)
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methyl group, and a cyclopentyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 3-methoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with cyclopentylamine to form the benzamide core.
-
Introduction of the 4-Methylbenzoyl Group: : The next step involves the introduction of the 4-methylbenzoyl group. This can be achieved by reacting the benzamide core with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide can be compared with other similar compounds, such as:
3-Methoxy-2-methylbenzamide: Lacks the cyclopentyl and 4-methylbenzoyl groups, resulting in different chemical and biological properties.
N-[1-(4-Methylbenzoyl)cyclopentyl]benzamide: Lacks the methoxy and methyl groups, which may affect its reactivity and interactions.
3-Methoxy-2-methyl-N-cyclopentylbenzamide: Lacks the 4-methylbenzoyl group, which may influence its overall stability and activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
551963-75-8 |
|---|---|
Fórmula molecular |
C22H25NO3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide |
InChI |
InChI=1S/C22H25NO3/c1-15-9-11-17(12-10-15)20(24)22(13-4-5-14-22)23-21(25)18-7-6-8-19(26-3)16(18)2/h6-12H,4-5,13-14H2,1-3H3,(H,23,25) |
Clave InChI |
YPXDMPWXQHJUDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2(CCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


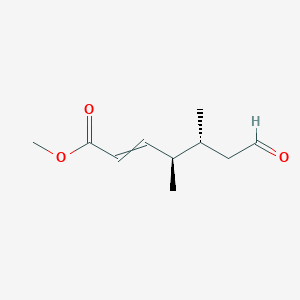
![2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]](/img/structure/B14239439.png)
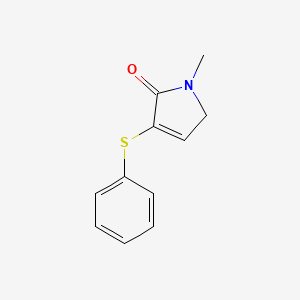
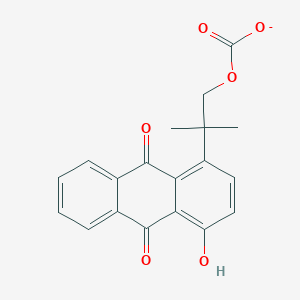
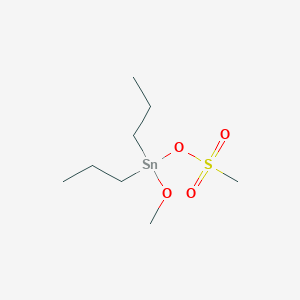
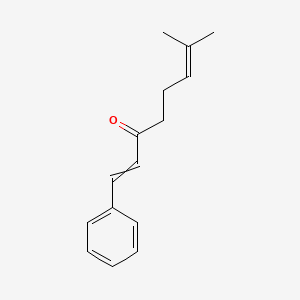
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)


![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)

